molecular formula C4H12ClNO B1289257 O-(butan-2-yl)hydroxylamine hydrochloride CAS No. 6084-59-9

O-(butan-2-yl)hydroxylamine hydrochloride

Cat. No. B1289257
CAS RN: 6084-59-9
M. Wt: 125.6 g/mol
InChI Key: TXSFSGZYQWSOEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxylamine derivatives is well-documented in the provided literature. For instance, the synthesis of (aminooxy)butyl- and -hexylamines and alcohols through the Ing-Manske modification of the Gabriel synthesis is described, which introduces aliphatic amino or hydroxy groups to keto steroids . Another method for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate, demonstrating a broad functional group tolerance and direct N-O bond formation . Additionally, a facile synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine from hydroxylamine hydrochloride is reported, highlighting an improved safety profile over previous methods .

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be complex, as evidenced by the synthesis and characterization of 4,6-O-butylidene-N-(2-hydroxybenzylidene)-β-d-glucopyranosylamine, which exhibits a tridentate ONO ligation-core . The crystal structures of related compounds have been determined, revealing details such as the β-anomeric nature and the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the crystal structure of a trifluoromethyl-substituted dielectrophile synthesized from reactions with hydroxylamine and hydrazine has been analyzed, showing specific configurations and bond alignments .

Chemical Reactions Analysis

The reactivity of hydroxylamine derivatives with various functional groups is a key aspect of their chemical behavior. The aminooxy group, for example, is a powerful nucleophile that reacts readily with keto groups, allowing for subsequent reactions with the free amino or hydroxy group . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines also demonstrates the potential for N-O bond formation in the presence of various functional groups . Cyclocondensation reactions involving hydroxylamine derivatives can lead to the formation of new compounds with distinct structural features, as seen in the synthesis of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the aminooxy group can significantly enhance nucleophilicity . The steric effects of substituents on the perester electrophile component are important for the synthesis of less sterically hindered hydroxylamines . The crystal structures of these compounds provide insights into their solid-state properties, such as chair conformations and hydrogen-bond interactions, which can affect their solubility, stability, and reactivity .

Scientific Research Applications

Enzyme Mechanism Studies and Inhibition

Hydroxylamine derivatives, including O-(butan-2-yl)hydroxylamine hydrochloride, are known for their ability to inactivate or inhibit a number of cellular enzymes. These compounds are utilized in enzyme studies to understand the mechanisms of enzyme action and to identify potential enzyme inhibitors. Hydroxylamine and its derivatives have demonstrated the capacity to inactivate viruses and certain enzymes in vitro, thus serving as valuable tools in biochemical research to explore enzyme function and regulation (Gross, 1985).

Role in the Nitrogen Cycle

The nitrogen cycle is a critical process in the environment, involving the conversion of nitrogen into various chemical forms that are used by living organisms. Hydroxylamine derivatives play a significant role in this cycle, particularly in the conversion of ammonia to nitrite by aerobic ammonium oxidizing bacteria. Research has been conducted to understand the enzymatic steps involving hydroxylamine and its conversion to nitrite, with O-(butan-2-yl)hydroxylamine hydrochloride potentially serving as a model compound for studying these reactions. The study of hydroxylamine in the nitrogen cycle provides insights into nitrogen losses in the form of nitrous oxide and nitrogen gas, contributing to our understanding of greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Antioxidant Properties and Food Additives

The antioxidant properties of hydroxylamine derivatives have been explored in the context of food preservation. These compounds, including O-(butan-2-yl)hydroxylamine hydrochloride, can prevent oxidative deterioration and rancidity in oils, fats, and shortenings, making them potential candidates for use as food additives. Research on butylated hydroxyanisole (BHA), a related compound, provides a foundation for understanding the antioxidant effects and safety assessment of hydroxylamine derivatives in food applications. The use of these compounds as antioxidants in food products could help extend shelf life and maintain food quality (Verhagen, Schilderman, & Kleinjans, 1991).

Chemical Synthesis and Organic Transformations

In organic synthesis, O-(butan-2-yl)hydroxylamine hydrochloride is used as a reagent and intermediate for the synthesis of various organic compounds. Its reactivity and specificity make it a valuable tool in the preparation of heterocycles and in facilitating multi-component reactions. The compound's utility in organic transformations is exemplified by its involvement in synthesizing isoxazolone derivatives, highlighting its importance in the development of new synthetic methodologies (Laroum, Boulcina, Bensouici, & Debache, 2019).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

O-butan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFSGZYQWSOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625594
Record name O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(butan-2-yl)hydroxylamine hydrochloride

CAS RN

6084-59-9
Record name Hydroxylamine, O-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6084-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Butan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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